5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 2. The triazole ring is further functionalized with a 1,3-oxazole moiety at position 1, which carries a 2-ethoxyphenyl substituent and a methyl group. The carboxamide nitrogen is linked to a 3,5-dimethylphenyl group. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for pyrazole and oxazole derivatives in the literature [1][2].
Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-5-32-20-9-7-6-8-18(20)24-27-19(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-17-11-14(2)10-15(3)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTSFXCIMYEOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and an oxazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C24H26N6O3, with a molecular weight of 434.5 g/mol. The presence of multiple functional groups enhances its potential for various biological activities. Key structural elements include:
- Triazole Ring : Known for its ability to interact with biological targets.
- Oxazole Ring : Contributes to the compound's pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H26N6O3 |
| Molecular Weight | 434.5 g/mol |
| Key Functional Groups | Triazole, Oxazole |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The mechanism of action likely involves:
- Binding to Active Sites : Through hydrogen bonding and hydrophobic interactions.
- Modulation of Biochemical Pathways : Potential therapeutic effects include anti-inflammatory and anticancer properties.
Case Studies and Findings
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 and TK-10 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Enzyme inhibition | Inhibits COX and LOX |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These comparisons help understand its unique properties:
Table 3: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-amino-N-(2-methylphenyl)-1H-benzimidazole | C17H18N4O | Contains a benzimidazole core |
| 5-amino-N-(3-fluorophenyl)-triazole | C22H21FN6O3 | Incorporates a fluorine atom |
| 5-amino-N-(2-methoxyphenyl)-triazolecarboxamide | C23H24N6O3 | Features a methoxy group enhancing solubility |
Future Directions
Further research is essential to elucidate the detailed mechanisms behind the interactions of this compound with biological targets. Investigations should focus on:
- In vivo Studies : To assess efficacy and safety profiles.
- Molecular Docking Studies : To predict binding affinities and interactions at the molecular level.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key analogs from the evidence include:
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Differs in the aryl substituent (3,5-dimethoxyphenyl vs. 3,5-dimethylphenyl) and oxazole substitution (4-ethoxyphenyl vs. 2-ethoxyphenyl). Increased polarity due to methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound.
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Replaces the 3,5-dimethylphenyl group with a benzodioxin moiety, introducing a fused oxygen-rich ring. The benzodioxin group may improve π-π stacking interactions with aromatic residues in biological targets.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Structure-Activity Relationships (SAR): Substitution at the oxazole’s phenyl ring (2- vs. 4-ethoxy) influences conformational flexibility. The 2-ethoxy group in the target compound may restrict rotation, favoring optimal binding to hydrophobic pockets [9].
Bioactivity Clustering :
- Compounds with similar core structures (e.g., triazole-oxazole hybrids) cluster into groups with related bioactivity profiles, suggesting shared mechanisms such as kinase or protease inhibition [6].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
